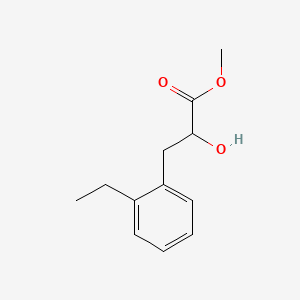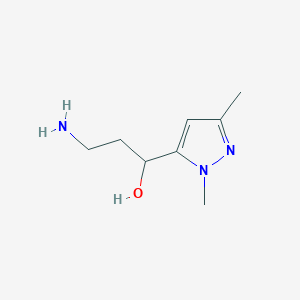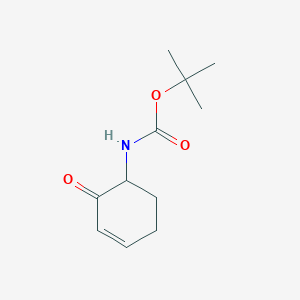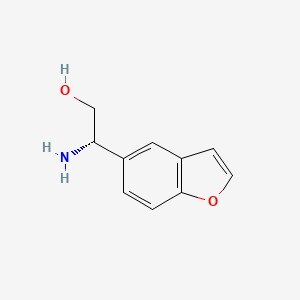
(S)-2-Amino-2-(benzofuran-5-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-2-(1-benzofuran-5-yl)ethan-1-ol is a chiral compound with a benzofuran moiety attached to an amino alcohol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(1-benzofuran-5-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the benzofuran ring, which can be achieved through various methods such as the cyclization of ortho-hydroxyaryl ketones.
Amino Alcohol Formation:
Reaction Conditions: Common reagents used in these reactions include reducing agents like sodium borohydride or lithium aluminum hydride, and solvents such as ethanol or tetrahydrofuran.
Industrial Production Methods
Industrial production of (2S)-2-amino-2-(1-benzofuran-5-yl)ethan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-2-(1-benzofuran-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzofuran ring can be reduced under specific conditions to yield dihydrobenzofuran derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-2-(1-benzofuran-5-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of fine chemicals and as a precursor for various functional materials.
Wirkmechanismus
The mechanism by which (2S)-2-amino-2-(1-benzofuran-5-yl)ethan-1-ol exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors where the compound binds and modulates their activity. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives formed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-amino-2-(1-benzofuran-3-yl)ethan-1-ol: Similar structure but with the amino alcohol group attached at a different position on the benzofuran ring.
(2S)-2-amino-2-(1-benzothiophene-5-yl)ethan-1-ol: Contains a benzothiophene ring instead of a benzofuran ring.
(2S)-2-amino-2-(1-indole-5-yl)ethan-1-ol: Features an indole ring in place of the benzofuran ring.
Uniqueness
The uniqueness of (2S)-2-amino-2-(1-benzofuran-5-yl)ethan-1-ol lies in its specific stereochemistry and the presence of the benzofuran moiety, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C10H11NO2 |
|---|---|
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
(2S)-2-amino-2-(1-benzofuran-5-yl)ethanol |
InChI |
InChI=1S/C10H11NO2/c11-9(6-12)7-1-2-10-8(5-7)3-4-13-10/h1-5,9,12H,6,11H2/t9-/m1/s1 |
InChI-Schlüssel |
IIDUYDXSKYEOJB-SECBINFHSA-N |
Isomerische SMILES |
C1=CC2=C(C=CO2)C=C1[C@@H](CO)N |
Kanonische SMILES |
C1=CC2=C(C=CO2)C=C1C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


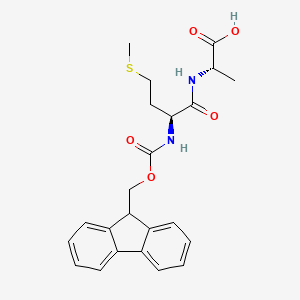
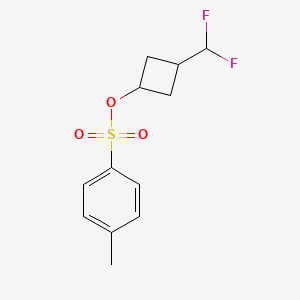
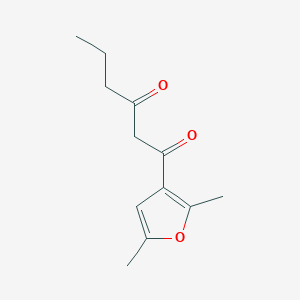
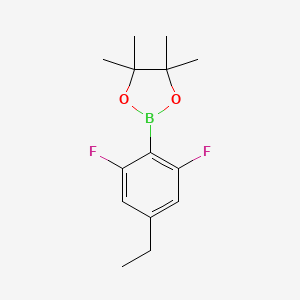
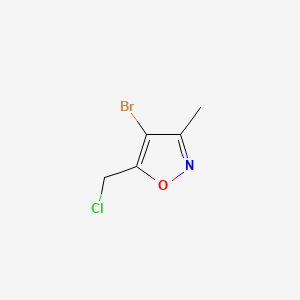
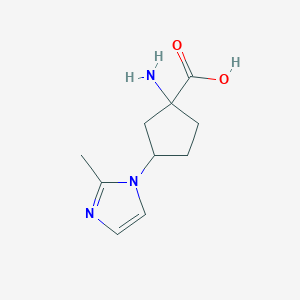
![(3S)-5-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B15315614.png)
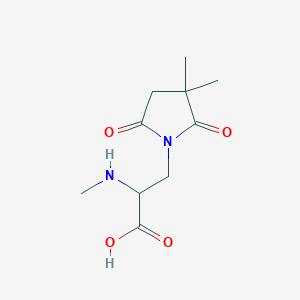
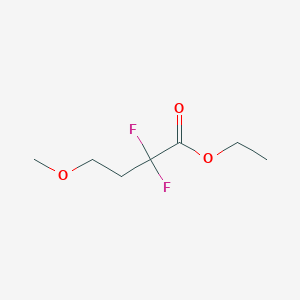
![Methyl4-aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate](/img/structure/B15315648.png)
